molecular formula C14H19N3 B14883111 6-(2-Cyclohexylethyl)-2-methylpyrimidine-4-carbonitrile

6-(2-Cyclohexylethyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14883111
M. Wt: 229.32 g/mol
InChI Key: PPZYSHGTCFEUML-UHFFFAOYSA-N
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Description

6-(2-Cyclohexylethyl)-2-methylpyrimidine-4-carbonitrile is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a cyclohexylethyl group, a methyl group, and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Cyclohexylethyl)-2-methylpyrimidine-4-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclohexylethylamine with 2-methyl-4,6-dichloropyrimidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired pyrimidine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Cyclohexylethyl)-2-methylpyrimidine-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the nitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various substituents such as halogens or alkyl groups.

Scientific Research Applications

6-(2-Cyclohexylethyl)-2-methylpyrimidine-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 6-(2-Cyclohexylethyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Cyclohexylethyl α-d-Mannopyranoside: A compound with a similar cyclohexylethyl group but different core structure.

    N,N’-Bis(2-cyclohexylethyl)naphtho[2,3-b6,7-b’]dithiophene Diimides: Compounds with cyclohexylethyl groups and naphthalene diimide cores.

Uniqueness: 6-(2-Cyclohexylethyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific combination of substituents on the pyrimidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C14H19N3

Molecular Weight

229.32 g/mol

IUPAC Name

6-(2-cyclohexylethyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C14H19N3/c1-11-16-13(9-14(10-15)17-11)8-7-12-5-3-2-4-6-12/h9,12H,2-8H2,1H3

InChI Key

PPZYSHGTCFEUML-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C#N)CCC2CCCCC2

Origin of Product

United States

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